molecular formula C25H34N4O5 B11012012 Ethyl 4-[(2-{[(1-cyclohexyl-5-oxopyrrolidin-3-yl)carbonyl]amino}phenyl)carbonyl]piperazine-1-carboxylate

Ethyl 4-[(2-{[(1-cyclohexyl-5-oxopyrrolidin-3-yl)carbonyl]amino}phenyl)carbonyl]piperazine-1-carboxylate

Cat. No.: B11012012
M. Wt: 470.6 g/mol
InChI Key: FKICPPPMUVXHIG-UHFFFAOYSA-N
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Description

Ethyl 4-[(2-{[(1-cyclohexyl-5-oxopyrrolidin-3-yl)carbonyl]amino}phenyl)carbonyl]piperazine-1-carboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a piperazine ring, a phenyl group, and a pyrrolidinone moiety, making it a versatile molecule for different chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[(2-{[(1-cyclohexyl-5-oxopyrrolidin-3-yl)carbonyl]amino}phenyl)carbonyl]piperazine-1-carboxylate typically involves multiple steps:

    Formation of the Pyrrolidinone Moiety: The synthesis begins with the preparation of 1-cyclohexyl-5-oxopyrrolidine. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Coupling with Phenyl Group: The next step involves coupling the pyrrolidinone moiety with a phenyl group. This can be done using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.

    Formation of Piperazine Ring: The final step involves the introduction of the piperazine ring. This can be achieved through a nucleophilic substitution reaction, where the phenyl group is reacted with piperazine in the presence of a suitable base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(2-{[(1-cyclohexyl-5-oxopyrrolidin-3-yl)carbonyl]amino}phenyl)carbonyl]piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to modify the carbonyl groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Introduction of hydroxyl or carboxyl groups.

    Reduction: Conversion of carbonyl groups to alcohols.

    Substitution: Formation of new derivatives with different functional groups.

Scientific Research Applications

Ethyl 4-[(2-{[(1-cyclohexyl-5-oxopyrrolidin-3-yl)carbonyl]amino}phenyl)carbonyl]piperazine-1-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting neurological disorders and inflammation.

    Pharmacology: It can be studied for its potential effects on various biological pathways and receptors.

    Materials Science: The compound can be used in the synthesis of novel materials with unique properties, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of Ethyl 4-[(2-{[(1-cyclohexyl-5-oxopyrrolidin-3-yl)carbonyl]amino}phenyl)carbonyl]piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and signaling pathways.

Comparison with Similar Compounds

Ethyl 4-[(2-{[(1-cyclohexyl-5-oxopyrrolidin-3-yl)carbonyl]amino}phenyl)carbonyl]piperazine-1-carboxylate can be compared with similar compounds such as:

    Ethyl 4-methyl-2-cyclohexanone-1-carboxylate: This compound has a similar cyclohexyl and carbonyl structure but lacks the piperazine and phenyl groups.

    Ethyl [2-[(4-cyclohexyl-5-(1-phenoxyethyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]-1,3-thiazol-4-yl]acetate:

The uniqueness of this compound lies in its combination of the piperazine, phenyl, and pyrrolidinone moieties, which provide a versatile platform for various chemical modifications and applications.

Properties

Molecular Formula

C25H34N4O5

Molecular Weight

470.6 g/mol

IUPAC Name

ethyl 4-[2-[(1-cyclohexyl-5-oxopyrrolidine-3-carbonyl)amino]benzoyl]piperazine-1-carboxylate

InChI

InChI=1S/C25H34N4O5/c1-2-34-25(33)28-14-12-27(13-15-28)24(32)20-10-6-7-11-21(20)26-23(31)18-16-22(30)29(17-18)19-8-4-3-5-9-19/h6-7,10-11,18-19H,2-5,8-9,12-17H2,1H3,(H,26,31)

InChI Key

FKICPPPMUVXHIG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2=CC=CC=C2NC(=O)C3CC(=O)N(C3)C4CCCCC4

Origin of Product

United States

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